3'-Bromo-4'-methylacetophenone
Description
Contextualization of Haloacetophenones in Organic Synthesis and Medicinal Chemistry
Haloacetophenones, which are acetophenones substituted with one or more halogen atoms, are of significant interest in both organic synthesis and medicinal chemistry. asianpubs.org The presence of a halogen atom, an electron-withdrawing group, activates the aromatic ring, making these compounds versatile intermediates for a variety of chemical transformations, including nucleophilic aromatic substitution reactions. This reactivity allows for the construction of more complex molecular architectures. chemimpex.com
In medicinal chemistry, the haloacetophenone scaffold is a key component in the development of new therapeutic agents. nih.govacs.org These compounds serve as essential building blocks for a range of pharmaceuticals. nih.govacs.org For instance, optically active 2-halo-1-arylethanols, derived from the asymmetric reduction of 2-haloacetophenones, are crucial precursors for drugs like the antifungal ticonazole and the β-3 adrenergic receptor agonist mirabegron. nih.govacs.org Furthermore, α-haloacetophenone derivatives have been investigated as inhibitors of protein tyrosine phosphatases, a class of enzymes implicated in various signaling pathways. acs.org The incorporation of a halogen can influence the molecule's biological activity, and different halogen substitutions are explored to fine-tune the pharmacological profiles of potential drug candidates. nih.govacs.org
Significance of 3'-Bromo-4'-methylacetophenone as a Strategic Chemical Intermediate
This compound is recognized as a valuable intermediate in the synthesis of a variety of organic molecules, particularly in the pharmaceutical and agrochemical sectors. chemimpex.com Its specific substitution pattern makes it a crucial building block for creating complex, biologically active compounds. chemimpex.com The bromine atom provides a reactive site for cross-coupling reactions or nucleophilic substitutions, while the methyl and acetyl groups can be further modified.
A significant application of this compound is as a precursor in the synthesis of tolterodine, a medication used as a urinary antispasmodic. It is also utilized in the preparation of 2-aminooxazole derivatives that have shown potential as antitubercular agents. The ability of this compound to participate in various chemical reactions, such as oxidation, reduction, and palladium-catalyzed coupling reactions, underscores its versatility as a synthetic intermediate. For example, it can undergo palladium-catalyzed hydroxylation to yield 3'-hydroxy-4'-methylacetophenone, a transformation important for modifying bioactive scaffolds.
Overview of Current Research Trajectories Involving the Compound
Current research continues to explore and expand the applications of this compound. One notable area of investigation is its use as a starting material for synthesizing derivatives of mansonone E. These derivatives are being studied as potent dual inhibitors of topoisomerase I and topoisomerase II, enzymes critical for DNA replication, making them potential antitumor agents. chemicalbook.com
Another significant research trajectory involves the synthesis of Siponimod (BAF312), a drug used in the treatment of relapsing-remitting multiple sclerosis; this compound serves as a key reagent in this synthetic pathway. chemicalbook.com Beyond pharmaceuticals, the compound is being explored for its potential in agrochemical development, such as in the creation of new herbicides and pesticides. chemimpex.com Its structural features are also being leveraged in material science for the production of specialty polymers and resins. chemimpex.com
Table 2: Selected Research Applications of this compound
| Final Product/Target Class | Area of Research | Role of this compound |
|---|---|---|
| Tolterodine | Pharmaceuticals | Precursor in the synthesis pathway |
| Siponimod (BAF312) | Pharmaceuticals chemicalbook.com | Reagent in the synthesis for treating multiple sclerosis chemicalbook.com |
| Mansonone E Derivatives | Anticancer Research chemicalbook.com | Starting material for the synthesis of topoisomerase inhibitors chemicalbook.com |
| Antitubercular 2-aminooxazoles | Medicinal Chemistry | Intermediate in the preparation of potential antitubercular agents |
| Specialty Polymers and Resins | Material Science chemimpex.com | Building block for materials with enhanced performance characteristics chemimpex.com |
| Novel Agrochemicals | Agricultural Chemistry chemimpex.com | Explored for potential use in developing herbicides and pesticides chemimpex.com |
Structure
3D Structure
Properties
IUPAC Name |
1-(3-bromo-4-methylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c1-6-3-4-8(7(2)11)5-9(6)10/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDJLFESXPVLVMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90391313 | |
| Record name | 3'-Bromo-4'-methylacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90391313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40180-80-1 | |
| Record name | 3'-Bromo-4'-methylacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90391313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-bromo-4-methylphenyl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for the Preparation of 3 Bromo 4 Methylacetophenone and Its Isomers
Regioselective Bromination Strategies for Acetophenone (B1666503) Derivatives
The bromination of acetophenone derivatives can occur at two primary locations: the aromatic ring (electrophilic aromatic substitution) or the α-carbon of the acetyl group (α-bromination). google.com The outcome of the reaction is dictated by the reaction conditions and the nature of the substituents already present on the aromatic ring. Electron-donating groups activate the ring towards electrophilic attack, while electron-withdrawing groups, like the acetyl group itself, deactivate the ring and can facilitate α-bromination. zenodo.org Manipulating the electron density of the aromatic ring is a key strategy for achieving selective bromination at the desired position. zenodo.org
Ortho-Bromination Techniques
Achieving selective ortho-bromination in substituted acetophenones requires careful consideration of directing group effects. The methyl group in a precursor like 4-methylacetophenone is an ortho, para-directing activator. oneonta.edu Therefore, during electrophilic aromatic bromination, the bromine electrophile can be directed to the position ortho to the methyl group (the 3'-position).
However, the acetyl group is a meta-director, and steric hindrance from the acetyl group can influence the regioselectivity. While the electronic-directing effect of the methyl group allows for ortho substitution, this position is adjacent to the bulky acetyl group, which can lead to a mixture of ortho and para products, often with the para isomer being favored. Specific strategies to enhance ortho-selectivity often involve using specialized catalysts or blocking groups, though para-substitution remains a competitive pathway.
Para-Bromination Protocols
Para-bromination is often more sterically accessible and electronically favored in many aromatic systems. For acetophenone derivatives, achieving para-bromination relative to an activating group is a common synthetic transformation. For instance, in the synthesis of 4'-Bromo-3'-methylacetophenone, the bromination of 3'-methylacetophenone (B52093) is carried out to selectively add the bromine atom at the para position relative to the activating methyl group. chemicalbook.com
N-bromosuccinimide (NBS) is a frequently used reagent for such regioselective halogenations, often employed under mild conditions to ensure high selectivity. chemicalbook.com The choice of solvent, temperature, and reaction time are critical parameters that must be controlled to direct the substitution to the desired para position and achieve high yields and purity. chemicalbook.com For highly activated substrates like phenol, zeolite catalysts have been shown to promote the formation of para-bromo derivatives with high selectivity. researchgate.net
Alpha-Bromination Approaches
The α-bromination of the side chain of aromatic ketones is a significant transformation in organic synthesis, as the resulting α-bromo ketones are versatile intermediates for a variety of biologically active compounds. lookchem.comshodhsagar.com This reaction proceeds via an enol or enolate intermediate. The carbonyl group's polarization makes the α-carbon susceptible to attack by a brominating agent. google.com Various methods have been developed to achieve α-bromination while avoiding competing aromatic ring bromination.
Common reagents include N-bromosuccinimide (NBS), which is considered a more selective and easier-to-handle alternative to hazardous liquid bromine. shodhsagar.com The effectiveness of NBS often depends on the catalyst used, with p-toluenesulfonic acid (PTSA) being a common choice. shodhsagar.comresearchgate.net Other innovative methods include electrochemical bromination using in-situ generated bromonium ions from ammonium (B1175870) bromide, which offers a greener and highly selective route to α-bromoacetophenone. lookchem.comrsc.org
Below is a table summarizing various methods for the α-bromination of acetophenone.
| Reagent/Method | Catalyst/Conditions | Solvent | Yield | Reference(s) |
| N-Bromosuccinimide (NBS) | p-Toluenesulfonic acid (p-TsOH) | Acetonitrile | >75% | shodhsagar.com |
| N-Bromosuccinimide (NBS) | p-Toluenesulfonic acid (PTSA), Microwave | Dichloromethane/Diethyl ether | High | researchgate.net |
| Ammonium Bromide (NH4Br) | H2SO4 (catalytic), Electrochemical | H2O:CH3CN | 80% | lookchem.comrsc.org |
| 1,3-Dibromo-5,5-dimethylhydantoin | p-Toluenesulfonic acid | Methanol (B129727) | High | sioc-journal.cn |
| Pyridine hydrobromide perbromide | --- | Acetic Acid | >80% | nih.govdntb.gov.ua |
| Copper(II) Bromide | Ultrasound irradiation | Chloroform | Good | lew.ro |
Multi-Step Synthesis Pathways Involving Aromatic Substitution Reactions
The synthesis of 3'-Bromo-4'-methylacetophenone often involves a multi-step approach where the key functional groups are introduced sequentially. This allows for precise control over the final substitution pattern.
Friedel-Crafts Acylation in Precursor Synthesis
Friedel-Crafts acylation is a fundamental reaction in organic chemistry for attaching an acyl group to an aromatic ring. minia.edu.eg This reaction is crucial for synthesizing the acetophenone backbone. One common pathway to this compound involves first synthesizing the precursor, 4-methylacetophenone. This can be achieved via the Friedel-Crafts acylation of toluene (B28343) with an acylating agent like acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). oneonta.edu
Alternatively, Friedel-Crafts acylation can be performed on a pre-brominated aromatic ring. For example, the acylation of m-bromotoluene can be envisioned. Although bromine is a deactivating group, Friedel-Crafts reactions can still proceed, with the effects of the bromo and methyl groups directing the incoming acyl group. stackexchange.com The methyl group is an ortho, para-director, while the bromine is also an ortho, para-director, albeit a deactivating one. The acylation would likely occur at the position para to the methyl group and ortho to the bromine.
Electrophilic Aromatic Bromination under Controlled Conditions
A direct and effective method for the synthesis of this compound is the controlled electrophilic bromination of its precursor, 4-methylacetophenone. orgsyn.org A key challenge in this step is to direct the bromine atom to the 3'-position (meta to the acetyl group) and avoid bromination at the α-position of the acetyl group or other positions on the ring.
This regioselectivity is achieved using a "swamping catalyst" method. In this procedure, an excess of a strong Lewis acid, typically aluminum chloride (AlCl₃), is used. The AlCl₃ forms a bulky complex with the carbonyl oxygen of the acetyl group. This complex acts as a strong deactivating, meta-directing group, overriding the ortho, para-directing influence of the methyl group. Consequently, when bromine (Br₂) is added, it is directed to the position meta to the complexed acetyl group, which corresponds to the desired 3'-position. This method has been used to prepare numerous 3-bromoacetophenones with good yields. orgsyn.org
The table below outlines the typical conditions for this synthesis.
| Parameter | Value/Condition | Reference(s) |
| Starting Material | 4-Methylacetophenone | orgsyn.org |
| Catalyst | Aluminum Chloride (AlCl₃) | orgsyn.org |
| Catalyst to Substrate Ratio | ~2.5 : 1 (molar) | |
| Brominating Agent | Bromine (Br₂) | orgsyn.org |
| Temperature | 25–100°C | |
| Yield | 56-73% | orgsyn.org |
| Key Byproduct | 3,5-Dibromo-4-methylacetophenone |
This controlled electrophilic bromination highlights a sophisticated approach to manipulating directing group effects in aromatic synthesis to achieve a specific, and otherwise challenging, substitution pattern.
Nucleophilic Aromatic Substitution Precursors
The synthesis of this compound and its isomers often involves nucleophilic aromatic substitution (SNAr) reactions. The presence of an electron-withdrawing group, such as the acetyl group, activates the aromatic ring, making it susceptible to nucleophilic attack. This allows for the displacement of a leaving group, typically a halogen, by a nucleophile.
One common precursor for the synthesis of this compound is 4-methylacetophenone. Direct bromination of 4-methylacetophenone can be achieved using bromine in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). orgsyn.org The acetyl group is a meta-director, while the methyl group is an ortho, para-director. In this case, the directing effects lead to the desired 3'-bromo isomer.
Another approach involves starting with 3'-methylacetophenone and performing a bromination reaction. chemicalbook.com The use of a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions can selectively install the bromine atom at the 4'-position, para to the methyl group, to yield 4'-Bromo-3'-methylacetophenone. chemicalbook.com
The reactivity of these bromo-substituted acetophenones in SNAr reactions allows for the introduction of various functional groups by displacing the bromide ion with different nucleophiles. This versatility is crucial for the synthesis of a wide array of derivatives. chemicalbook.com
Chemo- and Regioselective Functional Group Transformations
The selective modification of functional groups in the presence of others is a critical aspect of synthesizing complex molecules. For this compound and its isomers, several chemo- and regioselective transformations are particularly important.
Conversion of Amino Precursors (e.g., Sandmeyer Reaction)
The Sandmeyer reaction provides a reliable method for introducing a bromine atom onto the aromatic ring via a diazonium salt intermediate. This is particularly useful when direct bromination is not feasible or leads to undesired isomers. For instance, 3-aminoacetophenone can be converted to 3-bromoacetophenone through a Sandmeyer reaction. orgsyn.org This method involves the diazotization of the amino group with nitrous acid, followed by treatment with a copper(I) bromide catalyst. While this example yields 3-bromoacetophenone, the same principle can be applied to appropriately substituted amino-methylacetophenone precursors to access specific bromo-isomers.
Reduction of Ketone Functionality while Preserving Halogen Substituents
The selective reduction of the ketone group in this compound without affecting the carbon-bromine bond is a valuable transformation. This allows for the synthesis of the corresponding secondary alcohol, which can be a precursor for other functional groups. Various reducing agents can be employed for this purpose, with the choice depending on the desired selectivity and reaction conditions. For instance, catalytic hydrogenation or the use of specific hydride reagents can achieve this transformation. The resulting bromo-substituted alcohol can then undergo further reactions, such as esterification or etherification.
Halogen Exchange Reactions (Bromine to Chlorine, Iodine, or Azide)
The bromine atom in this compound can be replaced by other halogens or pseudohalogens through nucleophilic aromatic substitution or transition metal-catalyzed reactions. For example, a Finkelstein-type reaction could potentially be used to exchange bromine for iodine. The introduction of an azide (B81097) group can be achieved by reacting the bromo-compound with an azide salt. These halogen exchange reactions expand the synthetic utility of this compound, providing access to a wider range of derivatives with different reactivity profiles.
Stereoselective Synthesis of Chiral Enantiomers of this compound
While this compound itself is achiral, its derivatives can be chiral. The stereoselective synthesis of these chiral molecules is of significant interest, particularly in the pharmaceutical industry where the biological activity of enantiomers can differ substantially.
Asymmetric Catalysis in Acetophenone Derivative Synthesis
Asymmetric catalysis offers a powerful tool for the enantioselective synthesis of chiral molecules from prochiral acetophenone derivatives. For instance, the asymmetric addition of nucleophiles to the carbonyl group of acetophenones can generate chiral tertiary alcohols with high enantiomeric excess (ee). nih.gov
One notable example is the asymmetric addition of diethylzinc (B1219324) to 3'-methylacetophenone, which, in the presence of a chiral catalyst, can produce the corresponding tertiary alcohol in high yield and excellent enantioselectivity. nih.gov Similarly, asymmetric allylation of substituted acetophenones has been achieved with high enantioselectivities using chiral catalysts. nih.gov These methods demonstrate the potential for creating chiral centers from acetophenone derivatives. By applying these asymmetric catalytic methods to this compound, it would be possible to synthesize chiral derivatives with a high degree of stereocontrol.
Table 1: Synthetic Methodologies for this compound and its Isomers
| Methodology | Precursor(s) | Reagents and Conditions | Product(s) | Key Features |
|---|---|---|---|---|
| Nucleophilic Aromatic Substitution | 4-Methylacetophenone | Br₂, AlCl₃ | This compound | Direct bromination with regiocontrol. orgsyn.org |
| Nucleophilic Aromatic Substitution | 3'-Methylacetophenone | N-Bromosuccinimide (NBS) | 4'-Bromo-3'-methylacetophenone | Selective bromination at the para position. chemicalbook.com |
| Sandmeyer Reaction | 3-Aminoacetophenone | 1. NaNO₂, H₂SO₄; 2. CuBr | 3-Bromoacetophenone | Introduction of bromine via a diazonium salt. orgsyn.org |
| Asymmetric Addition | 3'-Methylacetophenone | Diethylzinc, Chiral Catalyst | (S)- or (R)-2-(m-tolyl)butan-2-ol | High enantioselectivity. nih.gov |
| Asymmetric Allylation | Substituted Acetophenones | Allylating agent, Chiral Catalyst | Chiral homoallylic alcohols | High enantioselectivity. nih.gov |
Table 2: Compound Names
| Compound Name |
|---|
| This compound |
| 4-Methylacetophenone |
| 3'-Methylacetophenone |
| 4'-Bromo-3'-methylacetophenone |
| 3-Aminoacetophenone |
| 3-Bromoacetophenone |
| (S)-2-(m-tolyl)butan-2-ol |
| (R)-2-(m-tolyl)butan-2-ol |
| Aluminum chloride |
| N-Bromosuccinimide |
| Diethylzinc |
| Bromine |
| Nitrous acid |
Enantioselective Bromination Approaches
While this compound is an achiral molecule due to the absence of a stereocenter, the principles of enantioselective bromination are highly relevant for the synthesis of its chiral isomers and related chiral building blocks. Specifically, the introduction of a bromine atom at the α-position to the carbonyl group of an acetophenone precursor, such as 4'-methylacetophenone, results in the formation of a chiral center. Advanced synthetic methodologies have focused on controlling the stereochemistry of this transformation to yield enantiomerically enriched α-bromo ketones, which are valuable intermediates in asymmetric synthesis.
The primary challenge in these syntheses is to overcome the rapid, non-catalyzed background reaction that leads to a racemic mixture. Modern approaches employ chiral catalysts to create a chiral environment around the substrate, directing the attack of the brominating agent to one prochiral face of the enol or enolate intermediate. Two prominent strategies that have emerged are organocatalysis and chiral anion phase-transfer catalysis.
Organocatalytic Asymmetric α-Bromination
Organocatalysis offers a metal-free approach to enantioselective transformations. For the α-bromination of ketones and aldehydes, chiral secondary amines, such as derivatives of proline and imidazolidinone, have proven effective. rsc.orgnih.gov The catalytic cycle typically involves the formation of a chiral enamine intermediate from the ketone substrate and the organocatalyst. This enamine then preferentially reacts on one face with an electrophilic bromine source.
Initial studies found that common brominating agents like N-bromosuccinimide (NBS) often resulted in low yields and poor enantioselectivities when used with simple organocatalysts, due to a competing background reaction. nih.govresearchgate.net To circumvent this, researchers have developed more specialized, sterically demanding brominating agents and highly effective catalysts. For instance, the use of ketone-based brominating agents (KBAs), such as ortho-substituted 2,2,2-tribromoacetophenones, in combination with bulky diarylprolinol ether catalysts has achieved high enantioselectivity. acs.org These systems can operate at very low catalyst loadings (0.1–1 mol%), are scalable, and can be performed in non-halogenated solvents. acs.org
The table below summarizes key findings in the organocatalytic α-bromination of acetophenone derivatives.
Table 1: Organocatalytic Enantioselective α-Bromination of Ketones
| Substrate | Catalyst | Brominating Agent | Solvent | Yield (%) | ee (%) | Ref |
|---|---|---|---|---|---|---|
| Cyclohexanone | C2-symmetric imidazolidine | NBS | Dioxane | 91 | 94 | nih.gov |
| Propiophenone | C2-symmetric imidazolidine | NBS | Dioxane | 85 | 92 | nih.gov |
Chiral Anion Phase-Transfer Catalysis
A more recent and powerful strategy involves chiral anion phase-transfer catalysis. This technique is designed to suppress the non-catalyzed racemic pathway by using a halogenating reagent that is insoluble in the reaction solvent. acs.orgnih.gov Chirality is introduced by a chiral catalyst, typically a chiral phosphoric acid, which forms an ion pair with the cationic brominating agent. This lipophilic chiral ion pair is soluble in the nonpolar organic phase and acts as the effective enantioselective brominating species. elsevierpure.com
This methodology has been successfully applied in enantioselective halocyclization reactions, which are mechanistically related to α-bromination. acs.orgnih.gov A cutting-edge application of this concept is found in electricity-driven asymmetric bromocyclization. nih.gov In this system, an electric current oxidizes a simple, green bromide source (e.g., NaBr) in an aqueous phase to generate bromine (Br₂). A phase-transfer catalyst (PTC) transports the bromine into the organic phase, where it undergoes anion exchange with a chiral phosphate (B84403) anion (CPA⁻). The resulting chiral ion pair (CPA-PTC-Br₂) performs the asymmetric bromination. nih.gov This process synergizes anodic oxidation, phase transfer, and asymmetric catalysis, providing high enantioselectivity while using only a catalytic amount of the chiral source. nih.gov
The success of this method relies on several factors, including the suppression of the background reaction by keeping the concentration of free bromine in the organic phase low and the precise organization of the substrate and brominating agent by the chiral anion. mdpi.compnas.org
Table 2: Enantioselective Bromination via Chiral Anion Phase-Transfer Catalysis
| Substrate Type | Catalyst System | Bromine Source | Key Feature | ee (%) | Ref |
|---|---|---|---|---|---|
| o-Anilidostyrenes | Chiral Phosphoric Acid + Cationic Brominating Reagent | N-Bromophthalimide-based salt | Insoluble reagent suppresses background reaction | up to 96 | acs.org |
These advanced methodologies highlight the progress in modern synthetic chemistry, enabling the precise construction of chiral molecules that would otherwise be challenging to access. While not directly applied to the synthesis of achiral this compound, they are central to preparing its chiral α-bromo isomers and other valuable chiral synthons from related starting materials.
Nucleophilic Substitution Reactions Involving the Bromine Moiety
The presence of a bromine atom on the aromatic ring of this compound makes it a valuable substrate for nucleophilic substitution reactions, enabling the introduction of a wide array of functional groups. chemimpex.com
Nucleophilic substitution on this compound typically proceeds via a bimolecular nucleophilic aromatic substitution (S_NAr) mechanism. chemicalbook.com This pathway is distinct from the S_N1 and S_N2 reactions common in aliphatic systems. The S_NAr mechanism involves a two-step process:
Addition of the Nucleophile: A nucleophile attacks the carbon atom bearing the bromine substituent. This attack is facilitated by the electron-withdrawing nature of the acetyl group, which reduces electron density on the aromatic ring. chemicalbook.comstudypug.com The attack results in the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized across the aromatic system and, importantly, onto the oxygen atom of the acetyl group, which provides significant stabilization.
Elimination of the Leaving Group: The aromaticity of the ring is restored in the second step through the elimination of the bromide ion, which is a good leaving group. chemicalbook.com
The rate of S_NAr reactions is generally dependent on the concentration of both the aromatic substrate and the nucleophile, following second-order kinetics. dalalinstitute.com
The activated aromatic ring of this compound allows it to react with a variety of nucleophiles. The bromine atom can be displaced to form diverse derivatives, making the compound a versatile intermediate in organic synthesis. chemicalbook.com
A specific example is the palladium-catalyzed hydroxylation of this compound to produce 3'-hydroxy-4'-methylacetophenone. This transformation highlights its utility in synthesizing more complex, biologically active scaffolds. The reactivity profile allows for tailored modifications, which is a crucial aspect in the development of new chemical entities in medicinal chemistry and material science. chemimpex.com The precise outcomes of these reactions are influenced by factors such as the nature of the nucleophile, solvent polarity, and temperature. chemicalbook.com
The susceptibility of an aromatic halide to nucleophilic attack is profoundly influenced by the nature of the substituents on the ring. Electron-withdrawing groups (EWGs) are crucial for activating the ring towards nucleophilic aromatic substitution. latech.eduwikipedia.org
In this compound, the acetyl group (-COCH₃) acts as a moderate electron-withdrawing group. acs.orguomustansiriyah.edu.iq It deactivates the ring towards electrophilic substitution but, conversely, activates it for nucleophilic substitution. latech.edu The acetyl group enhances the electrophilicity of the aromatic ring, particularly at the ortho and para positions relative to itself. chemicalbook.comstudypug.com Since the bromine atom is in the meta-position (position 3') relative to the methyl group but ortho to the acetyl group's position of influence (position 1'), the acetyl group's electron-withdrawing effect makes the carbon atom attached to the bromine more electron-deficient and thus more susceptible to attack by nucleophiles. chemicalbook.comuomustansiriyah.edu.iq This increased electrophilicity stabilizes the negatively charged Meisenheimer complex formed during the reaction, thereby lowering the activation energy of the substitution. latech.edu
Transformations of the Carbonyl Functional Group
The carbonyl group in this compound is a key functional handle that allows for a variety of chemical transformations, enabling the synthesis of a diverse range of derivatives.
The carbonyl group of this compound can be readily reduced to the corresponding secondary alcohol, 1-(3-bromo-4-methylphenyl)ethanol. chemicalbook.com This transformation is a fundamental reaction in organic synthesis and can be achieved using various reducing agents.
Commonly employed reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reducing agent and is often used in alcoholic solvents like methanol or ethanol. chemicalbook.com The reaction with NaBH₄ is typically carried out at temperatures ranging from 0 °C to room temperature and affords the desired alcohol in good yield. chemicalbook.com For example, the reduction of 3-bromo-4-methylbenzaldehyde (B184093) (a related compound) with NaBH₄ in methanol gives (3-bromo-4-methylphenyl)methanol (B151461) in a 49.60% yield. chemicalbook.com Asymmetric reduction of similar ketones has also been achieved using biocatalytic methods, employing enzymes like (S)-1-phenylethanol dehydrogenase, to produce chiral alcohols. nih.gov
The table below summarizes typical conditions for the reduction of the carbonyl group in acetophenone derivatives.
| Reducing Agent | Solvent | Temperature | Product |
| Sodium Borohydride (NaBH₄) | Methanol | 0 °C to Room Temp. | 1-(3-Bromo-4-methylphenyl)ethanol |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF | Room Temp. | 1-(3-Bromo-4-methylphenyl)ethanol |
The carbonyl group of this compound is susceptible to condensation reactions with various nucleophiles, leading to the formation of a wide array of derivatives. A notable example is the reaction with thiosemicarbazide (B42300) to form the corresponding thiosemicarbazone. This type of reaction is widely used in the synthesis of compounds with potential biological activities.
While a specific synthesis of this compound thiosemicarbazone is not described in the provided results, the general procedure involves the reaction of the ketone with thiosemicarbazide in a suitable solvent, often with acid catalysis.
Furthermore, this compound can undergo other condensation reactions, such as the aldol (B89426) condensation. coleparmer.com For instance, it can react with aldehydes in the presence of a base to form α,β-unsaturated ketones, also known as chalcones. researchgate.netnih.gov These chalcones are valuable intermediates in the synthesis of various heterocyclic compounds. nih.gov
Structure-Reactivity Relationships in Complex Reaction Systems
The reactivity of this compound is influenced by the interplay of its various structural features, including the bromine atom, the methyl group, and the acetyl group.
The introduction of a methyl group at the α-position to the carbonyl group (the position adjacent to the carbonyl) can have a significant impact on the reactivity of acetophenone derivatives. This modification, known as α-methylation, can influence reaction rates and product distributions in several ways.
Steric hindrance is a key factor. The presence of an α-methyl group can sterically hinder the approach of nucleophiles to the carbonyl carbon, potentially slowing down reactions such as reduction or condensation. However, in other cases, α-methylation can lead to an increase in reaction rates. For example, in some methylation reactions of ketones, the α-methylated product is formed readily. nih.gov
The electronic effects of the α-methyl group are also important. As an electron-donating group, it can slightly increase the electron density at the carbonyl carbon, which might decrease its electrophilicity and thus the rate of nucleophilic attack. Conversely, it can stabilize adjacent radical or carbocation intermediates, which could accelerate reactions proceeding through such species.
While specific kinetic data on the effect of α-methylation on this compound is not available in the provided search results, studies on related systems demonstrate the profound impact of this structural modification. For instance, the α-methylation of various aryl ketones has been shown to proceed efficiently under certain conditions, highlighting the feasibility of such transformations. sci-hub.se The "magic methyl effect," a concept in medicinal chemistry, underscores the significant, and sometimes unpredictable, influence of a methyl group on the biological activity and physicochemical properties of a molecule. nih.gov
Elucidation of Reaction Mechanisms and Reactivity Profiles of 3 Bromo 4 Methylacetophenone
Elucidation of Reaction Mechanisms and Reactivity Profiles of Hemiacetals Derived from 3'-Bromo-4'-methylacetophenone
The breakdown of hemiacetals, including the one derived from this compound, can be significantly influenced by the presence of a base. In basic conditions, the reaction mechanism for hemiacetal decomposition back to the parent ketone and alcohol is initiated by the deprotonation of the hemiacetal's hydroxyl group. youtube.com This initial step is crucial as it forms an anionic tetrahedral intermediate, which is more reactive and prone to the subsequent steps of the breakdown.
Detailed kinetic studies on the breakdown of aryl hemiacetals of α-bromoacetophenone, a compound structurally similar to this compound, have provided significant insights into the reaction mechanism. Research by McClelland and coworkers has shown that the base-catalyzed breakdown of these hemiacetals exhibits large Brønsted β values (in the range of 0.8-1.0). cdnsciencepub.com The Brønsted coefficient (β) provides information about the transition state of the reaction. A large β value suggests that the transition state is structurally very similar to the products, with a significant degree of proton transfer from the catalyst to the substrate in the transition state.
Furthermore, the studies on α-bromoacetophenone aryl hemiacetals revealed large negative Hammett ρ values (between -0.8 and -1.0) for the leaving aryloxide group. cdnsciencepub.com The Hammett equation describes a linear free-energy relationship between reaction rates and the electronic effects of substituents on an aromatic ring. wikipedia.org A negative ρ value indicates that electron-donating groups on the leaving aryloxide group accelerate the reaction, while electron-withdrawing groups slow it down. This is consistent with a mechanism where there is a buildup of negative charge on the leaving group in the transition state.
For the hemiacetal of this compound, the substituents on the aromatic ring are a bromo group at the meta position and a methyl group at the para position relative to the acetyl group. The electronic effects of these substituents can be estimated using their respective Hammett constants (σ).
| Substituent | Position | Hammett Constant (σ) |
|---|---|---|
| Bromo | meta | +0.39 |
| Methyl | para | -0.17 |
The positive σ value for the meta-bromo group indicates its electron-withdrawing nature, which would tend to stabilize the reactant ketone but destabilize any developing positive charge at the benzylic position. Conversely, the negative σ value for the para-methyl group signifies its electron-donating character, which would destabilize the reactant ketone but stabilize a developing positive charge. In the context of the base-catalyzed breakdown of the hemiacetal, where the key step is the departure of the leaving group, the electronic effects of the substituents on the acetophenone (B1666503) moiety are also of interest.
A key mechanistic feature proposed for the breakdown of hemiacetals with highly reactive leaving groups, such as those derived from α-bromoacetophenone, is the preassociation mechanism . cdnsciencepub.com In this mechanism, the base catalyst and the hemiacetal form a hydrogen-bonded complex before the rate-limiting step. The subsequent proton transfer and departure of the leaving group occur within this complex. This mechanism is invoked when the lifetime of the deprotonated hemiacetal intermediate is extremely short (estimated to be in the range of 10⁻¹⁰ to 10⁻¹² seconds), making diffusional separation of the acid-base pair slower than the subsequent reaction steps. cdnsciencepub.com Given the structural similarities, it is plausible that the base-catalyzed breakdown of the hemiacetal of this compound also proceeds via a similar preassociation mechanism.
| Hemiacetal System | Brønsted β Value | Hammett ρ Value (Leaving Group) | Proposed Mechanism |
|---|---|---|---|
| Aryl Hemiacetals of α-Bromoacetophenone | 0.8 - 1.0 | -0.8 to -1.0 | Preassociation |
| Methyl Hemiacetals of Aryl-Substituted Acetophenones | - | Relatively small | General Base Catalysis |
Computational and Theoretical Chemistry of Bromoacetophenones
Electronic Structure and Frontier Orbital Analysis
Theoretical calculations are fundamental to understanding the electronic characteristics that govern the behavior of molecules like 3'-Bromo-4'-methylacetophenone. Analysis of the frontier molecular orbitals and charge distribution provides a quantitative basis for predicting chemical reactivity and interaction mechanisms.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Gap Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. ulisboa.pt A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. ulisboa.pt
| Parameter | Description | Significance in Reactivity |
| HOMO Energy | Energy of the highest molecular orbital occupied by electrons. | Relates to the electron-donating character of the molecule. |
| LUMO Energy | Energy of the lowest molecular orbital unoccupied by electrons. | Relates to the electron-accepting character of the molecule. |
| HOMO-LUMO Gap (E_gap) | The energy difference between the LUMO and HOMO (E_LUMO - E_HOMO). | A smaller gap indicates higher chemical reactivity and lower kinetic stability. ulisboa.pt |
Charge Distribution and Spin Density Mapping
Mulliken charge analysis, a method used in computational chemistry, helps in determining the partial atomic charges within a molecule, providing insight into its electrostatic potential. In acetophenone (B1666503) derivatives, the carbonyl group is a major site of charge polarization. The electronegative oxygen atom carries a significant partial negative charge, while the carbonyl carbon atom bears a partial positive charge.
In a theoretical study of 2,4'-dibromoacetophenone (B128361), Mulliken charge distribution was calculated, showing these characteristic polarizations. dergipark.org.tr For this compound, similar effects would be observed. The bromine atom, being electronegative, would also carry a partial negative charge. The methyl group, being weakly electron-donating, would slightly increase the electron density on the aromatic ring. This charge distribution is critical for understanding intermolecular interactions, such as how the molecule might interact with a biological receptor or a solvent.
Spin density mapping is primarily relevant for radical species (molecules with unpaired electrons). For the neutral, ground-state this compound, which is a closed-shell molecule, the spin density is zero. However, if the molecule were to form a radical cation or anion, spin density mapping would show how the unpaired electron is delocalized across the molecule, which is crucial for understanding the reactivity of such radical species.
Prediction of Spectroscopic Properties through Theoretical Calculations
Quantum chemical calculations are a powerful tool for predicting and interpreting various spectroscopic data, including NMR and mass spectrometry, providing a bridge between molecular structure and experimental observations.
Correlation of Calculated and Experimental Spectroscopic Data (e.g., NMR, Mass Spectrometry)
Computational methods, particularly DFT, can accurately predict NMR chemical shifts. nih.gov The Gauge-Invariant Atomic Orbital (GIAO) method is commonly used for this purpose. researchgate.net Studies on related molecules like 2,4'-dibromoacetophenone have demonstrated a strong correlation between the chemical shifts calculated using the GIAO method and those observed experimentally. dergipark.org.trresearchgate.net
For this compound, theoretical calculations would predict the ¹H and ¹³C NMR chemical shifts. For example, the protons of the acetyl methyl group would be expected at a certain chemical shift, while the aromatic protons would show distinct signals based on their electronic environment, influenced by the bromine and methyl substituents. The ¹³C spectrum would be characterized by a signal for the carbonyl carbon at a very low field and distinct signals for the aromatic carbons. Comparing these calculated spectra with experimental ones is an excellent method for confirming the molecular structure. nih.gov
While direct prediction of mass spectra is complex, computational chemistry can help rationalize the fragmentation patterns observed upon electron ionization. By calculating the energies of potential fragment ions, the most likely fragmentation pathways can be identified. For this compound, characteristic fragments would include the loss of a methyl radical (•CH₃) or an acetyl radical (•COCH₃), and the presence of bromine would be confirmed by the distinctive M and M+2 isotopic peaks.
| Spectroscopic Data | Computational Method | Application |
| ¹H and ¹³C NMR | DFT with GIAO method | Prediction of chemical shifts to aid in spectral assignment and structure verification. researchgate.net |
| Mass Spectrometry | Energy calculations of fragment ions | Rationalization of observed fragmentation patterns to support structural elucidation. |
Thermodynamic Parameter Estimation and Structure-Property Correlations
Quantum chemistry provides the means to calculate fundamental thermodynamic properties, offering insights into the stability and phase behavior of compounds.
Quantum Chemical Calculation of Enthalpies of Formation and Vaporization
Thermodynamic properties such as heat capacity (C), entropy (S), and enthalpy (H) can be calculated for a molecule at different temperatures based on theoretical vibrational analysis. dergipark.org.tr These calculations have been performed for related structures like 2,4'-dibromoacetophenone, showing how these properties vary with temperature. dergipark.org.trresearchgate.net
The standard enthalpy of formation (ΔfH°) is a key measure of a molecule's stability. It can be estimated with high accuracy using computational methods. These calculations typically involve determining the total energy of the molecule and subtracting the energies of the constituent atoms in their standard states.
The enthalpy of vaporization (ΔvapH), the energy required to convert a substance from liquid to gas, can also be estimated. This involves calculating the enthalpy of the molecule in the gas phase and in the condensed phase, with the latter requiring models to account for intermolecular forces. These thermodynamic values are invaluable for chemical engineers in process design, safety analysis, and for predicting the environmental fate of the chemical.
| Thermodynamic Parameter | Computational Approach | Importance |
| Enthalpy of Formation (ΔfH°) | Quantum chemical calculations (e.g., DFT) of total electronic energy. | Indicates the intrinsic stability of the molecule. |
| Enthalpy of Vaporization (ΔvapH) | Calculation of enthalpy in both gas and condensed phases. | Crucial for understanding phase transitions and for process engineering. |
| Heat Capacity, Entropy | Based on theoretical vibrational frequency analysis. | Provides data on how the molecule's thermodynamic state changes with temperature. dergipark.org.tr |
Evaluation of Intramolecular Effects of Substituents
The chemical behavior of this compound is significantly influenced by the intramolecular effects of its bromo and methyl substituents on the aromatic ring. Computational analysis helps in dissecting these effects, which are primarily electronic and steric in nature.
The bromine atom at the 3'-position (meta to the acetyl group) primarily exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity, and a weaker, electron-donating resonance effect (+R). Conversely, the methyl group at the 4'-position (para to the acetyl group) is electron-donating through both an inductive effect (+I) and hyperconjugation.
Resonance effects also play a crucial role. Studies on systems with conjugated double bonds show that resonance can significantly enhance the strength of intramolecular interactions, a phenomenon termed "resonance-assisted" bonding. rsc.org In this compound, the interplay of the substituents' resonance effects modulates the electronic communication between the acetyl group and the aromatic ring.
Modeling of Pairwise Substituent Interactions in Aromatic Systems
The "centerpiece" approach is a method used to analyze the energetics of substituent interactions. d-nb.info By comparing the experimental or calculated enthalpy of formation of a disubstituted benzene (B151609) with the sum of the enthalpies of the corresponding monosubstituted benzenes, an interaction enthalpy can be derived. This value represents the energetic stabilization or destabilization arising from the simultaneous presence of both groups.
Research on methyl- and cyano-substituted acetophenones has quantified the enthalpic interactions between different substituent pairs on a benzene ring. researchgate.netd-nb.info These studies provide a framework for understanding the interaction between the 3'-bromo and 4'-methyl groups. The interaction energy depends on their relative positions and electronic nature. For this compound, the adjacent (ortho) positioning of the bromo and methyl groups leads to both through-bond electronic interactions and through-space steric effects.
Table 1: Modeled Pairwise Interaction Enthalpies of Substituents on a Benzene Ring
| Interacting Groups | Position | Interaction Enthalpy (kJ mol⁻¹) | Type of Interaction |
| CH₃ / COCH₃ | meta | -0.6 ± 0.6 | Weakly attractive |
| CH₃ / COCH₃ | para | -1.7 ± 0.6 | Attractive |
| CN / COCH₃ | meta | 1.1 ± 0.7 | Repulsive |
| CN / COCH₃ | para | 0.8 ± 0.7 | Weakly repulsive |
This table, based on data from studies on methyl- and cyano-acetophenones researchgate.netd-nb.info, illustrates how computational and thermochemical methods are used to quantify substituent interactions. The values show that interactions vary from attractive to repulsive depending on the electronic nature and relative position of the groups.
Computational Mechanistic Studies of Reaction Pathways
Modeling of Nucleophilic Substitution Reactions (e.g., with Azole Derivatives)
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating the mechanisms of chemical reactions. The nucleophilic substitution reactions of bromoacetophenones have been studied extensively using these methods. dergipark.org.tr Although many studies focus on α-bromoacetophenones, the methodologies are directly applicable to understanding reactions involving aryl bromides like this compound.
A computational study on the reaction of 2-bromoacetophenone (B140003) with various azole derivatives (imidazole, benzimidazole, 1,2,4-triazole) provides a blueprint for such investigations. dergipark.org.trdergipark.org.tr The study employs DFT calculations at levels like B3LYP with various basis sets (e.g., 6-31G(d), 6-311+G(2d,p)) to model the reactants and products. dergipark.org.trsemanticscholar.org
Key aspects of this modeling include:
Geometry Optimization: Finding the lowest energy structure for all reactants, transition states, and products. semanticscholar.org
Frequency Analysis: Confirming that optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency). dergipark.org.tr
Frontier Molecular Orbital (FMO) Analysis: Examining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of the reactants. The energy gap between the nucleophile's HOMO and the electrophile's LUMO is a key indicator of reactivity. semanticscholar.org
Molecular Electrostatic Potential (MEP) Mapping: Visualizing the electron-rich and electron-poor regions of the molecules to predict sites of nucleophilic and electrophilic attack. dergipark.org.tr
Global Reactivity Descriptors: Calculating properties like chemical hardness, softness, and electrophilicity index to quantify and compare the reactivity of different species. dergipark.org.tr
These computational approaches allow for a detailed, step-by-step reconstruction of the reaction pathway, providing insights that are often difficult to obtain through experimental means alone. researchgate.net
Transition State Analysis and Reaction Energetics
A critical component of modeling reaction mechanisms is the identification and characterization of the transition state (TS). The transition state represents the highest energy point along the reaction coordinate and is crucial for determining the reaction's feasibility and rate.
DFT calculations are used to locate the TS for a given reaction, such as a nucleophilic attack on a bromoacetophenone derivative. acs.org For reactions of α-haloketones with nucleophiles, computational studies have revealed multiple competing pathways, including direct substitution, carbonyl addition, and proton abstraction. acs.orgup.ac.za Calculations on the reaction between PhCOCH₂Br and a hydroxide (B78521) ion (OH⁻) identified a unique transition state where the nucleophile interacts with both the carbonyl carbon and the α-carbon, highlighting the complexity of these reaction surfaces. acs.org
Once the transition state is located, its energy can be calculated. The difference in energy between the reactants and the transition state defines the activation energy (Ea) of the reaction.
ΔG‡ = G(TS) - G(Reactants)
Where ΔG‡ is the Gibbs free energy of activation, G(TS) is the Gibbs free energy of the transition state, and G(Reactants) is the Gibbs free energy of the reactants. A lower activation energy corresponds to a faster reaction rate. By calculating the energetics of various possible pathways, researchers can predict the most likely reaction mechanism and the major product that will be formed. These computational studies also account for solvent effects, which can significantly alter reaction energetics, by using implicit or explicit solvation models. up.ac.za
Application of Hammett's Constant and Other Linear Free Energy Relationships
Linear Free Energy Relationships (LFERs), most famously the Hammett equation, provide a quantitative means to correlate reaction rates and equilibrium constants with the electronic properties of substituents on an aromatic ring. asianpubs.orgnasa.gov The Hammett equation is given by:
log(k/k₀) = ρσ
where:
k is the rate constant for the substituted reactant.
k₀ is the rate constant for the unsubstituted reactant (e.g., acetophenone).
σ (sigma) is the substituent constant, which quantifies the electronic effect of a substituent (at the meta or para position). It is independent of the reaction type.
ρ (rho) is the reaction constant, which measures the sensitivity of a particular reaction to the electronic effects of substituents. wikipedia.org
Table 2: Selected Hammett Substituent Constants (σ)
| Substituent | σ_meta (σm) | σ_para (σp) | Electronic Effect | Reference |
| -Br | 0.39 | 0.23 | Electron-withdrawing | pitt.edu |
| -CH₃ | -0.07 | -0.17 | Electron-donating | pitt.edu |
In this compound, the bromine atom is meta to the acetyl group (σm = +0.39), and the methyl group is para (σp = -0.17). The bromine atom's positive σ value indicates it is electron-withdrawing, which tends to increase the electrophilicity of the carbonyl carbon and make it more susceptible to nucleophilic attack. The methyl group's negative σ value indicates it is electron-donating. While a simple summation is not always accurate, the strong electron-withdrawing nature of the meta-bromo group is expected to be the dominant electronic influence on the reactivity of the acetyl functional group. Studies on the reduction of variously substituted acetophenones have shown good correlation with the Hammett equation, confirming the utility of this approach.
Applications of 3 Bromo 4 Methylacetophenone in Advanced Organic Synthesis
Role as a Key Building Block for Complex Molecular Architectures
3'-Bromo-4'-methylacetophenone serves as a fundamental starting material in the elaboration of complex molecular structures. The presence of three distinct reactive sites—the bromine atom, the acetyl group, and the aromatic ring—allows for a variety of chemical transformations. The bromine atom is particularly useful for introducing further complexity through cross-coupling reactions, while the acetyl group can be readily modified or used to construct larger carbon skeletons. The methyl group, in turn, influences the electronic properties and steric environment of the molecule. This trifecta of functionality makes this compound a sought-after intermediate in the synthesis of pharmaceuticals and agrochemicals. biosynth.comcymitquimica.com
Precursor in the Synthesis of Heterocyclic Compounds
The reactivity of this compound lends itself to the synthesis of various heterocyclic compounds, which are core structures in many biologically active molecules.
Imidazo[2,1-b]Current time information in Bangalore, IN.ontosight.ainih.govthiadiazole Derivatives
A prominent application of this compound is in the synthesis of imidazo[2,1-b] Current time information in Bangalore, IN.ontosight.ainih.govthiadiazole derivatives. This fused heterocyclic system is of significant interest due to its broad spectrum of pharmacological activities. ptfarm.pl The synthesis typically involves the reaction of a 2-amino-1,3,4-thiadiazole (B1665364) with an α-haloketone, such as a phenacyl bromide. nih.govresearchgate.netnih.gov this compound, being a phenacyl bromide derivative, can be effectively employed in this condensation reaction to introduce the 3-bromo-4-methylphenyl moiety at the 6-position of the imidazo[2,1-b] Current time information in Bangalore, IN.ontosight.ainih.govthiadiazole ring system. ptfarm.pl This reaction provides a direct and efficient route to novel substituted imidazo[2,1-b] Current time information in Bangalore, IN.ontosight.ainih.govthiadiazoles, which can be further evaluated for their biological properties. nih.gov
Substituted Triazolo[1,5-a]pyrimidines
Substituted Current time information in Bangalore, IN.nih.govebi.ac.uktriazolo[1,5-a]pyrimidines are another class of heterocyclic compounds that can be synthesized using bromoacetophenone derivatives as key intermediates. nih.govresearchgate.net These compounds are recognized for their diverse biological activities. smolecule.comthermofisher.com The synthetic strategy often involves the cyclocondensation of an aminotriazole with a chalcone (B49325) derivative. nih.gov Chalcones, in turn, can be prepared through the Claisen-Schmidt condensation of an acetophenone (B1666503) with an aromatic aldehyde. Thus, this compound can serve as the acetophenone component to generate a chalcone bearing the 3-bromo-4-methylphenyl group, which then undergoes cyclization to form the desired substituted triazolo[1,5-a]pyrimidine. nih.gov
Isoxazoline (B3343090) Derivatives
Isoxazoline derivatives, five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms, are valuable scaffolds in medicinal chemistry. wikipedia.orgnih.govnih.gov The synthesis of isoxazolines can be achieved through various routes, including the reaction of chalcones with hydroxylamine. mdpi.com As mentioned previously, this compound is a precursor to chalcones. By reacting a chalcone derived from this compound with hydroxylamine, isoxazoline derivatives incorporating the 3-bromo-4-methylphenyl substituent can be obtained. This approach offers a pathway to novel isoxazolines with potential biological applications. mdpi.com
Intermediate in the Preparation of Biphenyls and Analogues
The bromine atom on the aromatic ring of this compound makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. nih.govresearchgate.netgre.ac.ukmdpi.comrsc.org This reaction allows for the formation of a carbon-carbon bond between the bromo-substituted aromatic ring and an aryl boronic acid or ester, leading to the synthesis of biphenyl (B1667301) derivatives. gre.ac.ukrsc.org These biphenyl scaffolds are prevalent in many biologically active molecules and functional materials. By employing this compound in a Suzuki coupling, a wide variety of substituted biphenyls can be accessed, where one of the phenyl rings carries the 4-methylacetyl substituent. This provides a versatile method for constructing complex molecular frameworks. nih.govmdpi.com
Synthesis of Mansonone E Derivatives as Topoisomerase Inhibitors
A significant and specific application of this compound is its use as a key starting material in the total synthesis of Mansonone E. cymitquimica.comresearchgate.netchemicalbook.comchemicalbook.comresearchgate.netchemicalbook.com Mansonone E is a naturally occurring naphthoquinone that has demonstrated potent inhibitory activity against topoisomerase I and II, making it and its derivatives attractive targets for the development of anticancer agents. chemicalbook.comchemicalbook.com The synthesis of Mansonone E from this compound has been accomplished in a multi-step sequence, highlighting the utility of this compound in the construction of complex natural products. researchgate.net The resulting Mansonone E derivatives have been shown to be potent antitumor agents. chemicalbook.comchemicalbook.com
Reagent for the Synthesis of Specific Pharmaceutical Agents (e.g., Siponimod)
This compound is a critical starting material and key intermediate in the synthesis of complex pharmaceutical compounds. Its specific structural features, namely the bromine atom and the methyl group on the acetophenone framework, make it a valuable building block for creating pharmacologically active molecules. chemimpex.com One of the most significant applications of this compound is in the production of Siponimod, a second-generation sphingosine-1-phosphate (S1P) receptor modulator used in the treatment of multiple sclerosis. chemicalbook.comgoogleapis.com
Research and patent literature outlines detailed synthetic routes to Siponimod that commence with this compound. googleapis.com This compound serves as the foundational molecular scaffold upon which the final, more complex structure of Siponimod is built. The synthesis is a multi-step process that leverages the reactivity of the bromine atom for subsequent coupling reactions.
Another detailed process for the preparation of Siponimod also identifies 3'-bromo-4-methyl-acetophenone as the primary starting material. google.com In this synthetic approach, the initial step involves a reaction with N-bromo succinimide (B58015) (NBS) and a radical initiator, azo-bis-isobutyronitrile (AIBN), in 1,2-dichloroethane. google.com This highlights the compound's role in initiating the assembly of the drug's core structure. The compound is also identified as "Siponimod Impurity 1," which underscores its integral role in the manufacturing process. chemicalbook.comchemicalbook.com
The following table summarizes a reported reaction step in the synthesis of Siponimod starting from this compound, based on findings from process chemistry research.
Table 1: Initial Bromination Step in a Siponimod Synthesis Pathway
| Reactant | Reagents | Solvent | Conditions | Reference |
|---|
This initial transformation is crucial for functionalizing the molecule, preparing it for subsequent steps that build the final complex structure of Siponimod. The versatility of this compound as an intermediate is a testament to its importance in the field of medicinal chemistry and pharmaceutical manufacturing. chemimpex.com
Therapeutic and Biological Research Applications of 3 Bromo 4 Methylacetophenone Derivatives
Preclinical Investigations in Central Nervous System Disorders
The structural backbone of 3'-Bromo-4'-methylacetophenone has served as a starting point for the synthesis of molecules with potential activity in the central nervous system (CNS). Research has explored the utility of its derivatives in models of several neurological and psychiatric conditions.
Research Related to Parkinson's Disease
Dopamine-mediated neurotransmission is a key factor in the pathology of Parkinson's disease. nih.gov Research has focused on developing new drugs that target dopamine (B1211576) receptors. nih.gov Studies have shown that certain phenanthrene-type alkaloids, which can be synthesized from derivatives of this compound, exhibit high selectivity for D2 dopamine receptors. nih.gov This selectivity is considered a desirable trait for potential therapeutic agents for Parkinson's disease, as it may reduce the side effects associated with non-selective dopamine receptor agonists. nih.gov Specifically, 3,4-dihydroxy- and 3,4-methylenedioxy-phenanthrene-type alkaloids have been identified as potential candidates for further investigation due to their significant selectivity for D2 dopamine receptors. nih.gov One area of research has been the development of positive allosteric modulators (PAMs) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4), a target for Parkinson's treatment. acs.org In a mouse model of Parkinson's disease, a derivative compound demonstrated the ability to reverse haloperidol-induced catalepsy, a behavior used to model motor symptoms of the disease. acs.org
Research Related to Schizophrenia
The development of new drugs targeting dopamine receptors is also a significant area of interest for the treatment of schizophrenia. nih.gov The high selectivity of certain phenanthrene-type alkaloids for D2 dopamine receptors makes them potential candidates for development as antagonists in schizophrenia treatment, potentially offering a better side-effect profile compared to less selective drugs. nih.gov The 5-HT1A serotonin (B10506) receptor subtype is also implicated in mental health disorders like schizophrenia. nih.gov
Role as a Reactive Methyl Ester Binding to Central Nervous System Receptors
This compound is described as a reactive methyl ester that can bind to receptors within the central nervous system. biosynth.com This characteristic underpins its role as a precursor in the synthesis of various biologically active molecules that modulate CNS receptors.
Anticancer Activity Studies and Mechanisms of Action
Derivatives of this compound have demonstrated potential as anticancer agents in preclinical studies, with research focusing on their mechanisms of action, including the inhibition of serotonin release and topoisomerase enzymes.
Inhibition of Serotonin Release
Some derivatives of this compound have been found to inhibit the release of serotonin in the brain. biosynth.com The inhibition of serotonin uptake is a mechanism of action for some therapeutic agents. nih.gov For example, a series of thiazine (B8601807) derivatives showed anti-inflammatory activity against edema caused by serotonin. mdpi.com
Exploration of Topoisomerase Inhibition
Topoisomerases are essential enzymes for DNA replication and transcription, making them a key target for anticancer drugs. this compound itself has been shown to inhibit both topoisomerase I (Topo I) and topoisomerase II (Topo II) in vitro. This inhibition leads to an increase in markers of DNA damage in cancer cells. The compound is used as a starting material in the synthesis of mansonone E derivatives, which are potent inhibitors of both Topo I and Topo II and exhibit strong antitumor properties. chemicalbook.com Furthermore, 1,2,3-triazole-containing podophyllotoxin (B1678966) derivatives have been developed that show antiproliferative activity by inhibiting topoisomerase II. nih.gov
A study of brominated acetophenone (B1666503) derivatives against various human tumor cell lines (breast adenocarcinoma MCF7, alveolar adenocarcinoma A549, colorectal adenocarcinoma Caco2, and prostate adenocarcinoma PC3) found that one derivative, designated as 5c, was particularly effective. farmaciajournal.com
Table 1: Cytotoxicity of Derivative 5c against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µg/mL) |
| MCF7 | Breast Adenocarcinoma | < 10 |
| PC3 | Prostate Adenocarcinoma | < 10 |
| A549 | Alveolar Adenocarcinoma | 11.80 ± 0.89 |
| Caco2 | Colorectal Adenocarcinoma | 18.40 ± 4.70 |
| Source: farmaciajournal.com |
Importantly, this derivative showed significantly lower cytotoxicity against a normal breast epithelial cell line (MCF12F), with an IC50 value greater than 100 µg/mL. farmaciajournal.com The pro-oxidant effects of some of these brominated derivatives were also evaluated, with derivatives 5d and 5e showing notable activity against A549 and Caco2 cells. farmaciajournal.com
Table 2: Pro-oxidant Activity of Brominated Derivatives 5d and 5e
| Derivative | Cell Line | Pro-oxidant Activity (%) |
| 5d | A549 | 52.26 ± 3.12 |
| 5e | A549 | 69.62 ± 4.13 |
| 5d | Caco2 | 67.89 ± 2.17 |
| 5e | Caco2 | 58.89 ± 3.11 |
| Source: farmaciajournal.com |
Applications in Materials Science and Agrochemical Research
Contribution to the Creation of Novel Polymers and Functional Materialschemicalbook.com
In materials science, 3'-Bromo-4'-methylacetophenone is utilized in the creation of new functional materials and polymers. chemimpex.comchemicalbook.com Its incorporation into polymer structures can impart enhanced characteristics crucial for advanced applications. chemicalbook.com The presence of the bromine atom on the aromatic ring provides a reactive site for various polymerization and modification reactions.
The compound serves as a key intermediate in the production of specialty polymers and resins. chemimpex.comchemimpex.com By integrating this molecule into polymer chains, materials can be developed with improved properties such as thermal stability and chemical resistance. chemicalbook.com The unique structure of this compound allows for the functionalization of polymers, which is a critical process for creating materials tailored for specific, high-performance uses.
This compound is used to enhance the performance characteristics of materials for coatings and adhesives. chemimpex.com Incorporating this compound into the formulation of polymeric materials can lead to improved properties like solubility and reactivity. chemblink.com These enhancements are vital for developing durable and effective coatings and adhesives for various industrial applications. chemicalbook.comchemblink.com
Table 1: Applications of this compound in Materials Science
| Application Area | Role of this compound | Potential Enhancements to Materials |
| Specialty Polymers | Building block/Intermediate for polymerization. chemimpex.com | Improved thermal stability and chemical resistance. chemicalbook.com |
| Functional Materials | Used to create novel functional materials. chemicalbook.com | Enhanced optical properties. chemicalbook.com |
| Coatings | Component in polymer formulation. chemimpex.comchemblink.com | Increased durability and specific reactivity. chemblink.com |
| Adhesives | Component in resin formulation. chemimpex.comchemblink.com | Enhanced adhesive performance and solubility. chemimpex.comchemblink.com |
Exploration in Agrochemical Product Development
The versatile nature of this compound makes it a valuable building block in the synthesis of complex organic compounds for the agricultural sector. chemimpex.com It is explored for its potential in creating new active ingredients for crop protection products. chemimpex.com
There is research interest in using this compound for the development of new herbicides. chemimpex.com While specific herbicidal compounds derived directly from this compound are not detailed in the provided research, the synthesis of complex heterocyclic compounds is a known route to new herbicides. For instance, certain phthalimide (B116566) compounds are known to exhibit high herbicidal activity. epo.org As a reactive intermediate, this compound could serve as a starting material for creating such complex structures, contributing to the discovery of novel herbicides.
The compound is also investigated for its potential application in the development of pesticides. chemimpex.com Many biologically active molecules, including those with pesticidal properties, are synthesized from versatile chemical intermediates. researchgate.net The structural framework of this compound makes it a suitable precursor for creating a variety of derivatives that could be screened for pesticidal activity against various agricultural pests. chemimpex.comresearchgate.net
Table 2: Exploration of this compound in Agrochemicals
| Agrochemical Class | Potential Role of this compound | Research Focus |
| Herbicides | Serves as a precursor for complex molecules. chemimpex.com | Development of new active ingredients with high efficacy and broad-spectrum activity. epo.org |
| Pesticides | Used as a building block for synthesis. chemimpex.com | Creation of novel compounds with potential pesticidal properties. researchgate.net |
Future Research Directions and Emerging Methodologies
Development of Greener Synthetic Pathways
In response to the growing demand for environmentally responsible chemical manufacturing, researchers are actively developing greener synthetic pathways for 3'-Bromo-4'-methylacetophenone and its derivatives. Traditional methods often involve hazardous reagents and solvents. nih.gov Current research focuses on minimizing waste, reducing energy consumption, and utilizing less toxic substances.
Key areas of development include:
Solvent-Free Reactions: A significant advancement is the use of solvent-free or solid-state reactions, often facilitated by grinding or microwave irradiation. nih.govresearchgate.netresearchgate.net For instance, the Claisen-Schmidt condensation to produce chalcones, which can be derived from bromoacetophenones, has been successfully performed by grinding reactants with a solid base like sodium hydroxide (B78521). nih.govresearchgate.net This method often results in high yields and purity while eliminating the need for volatile organic solvents. nih.govresearchgate.net
Microwave-Assisted Synthesis: Microwave technology offers a powerful tool for accelerating chemical reactions, often leading to shorter reaction times, higher yields, and cleaner products. nih.govgrafiati.com The application of microwave irradiation in the synthesis of chalcone (B49325) derivatives has demonstrated significant advantages over conventional heating methods. grafiati.com
Green Catalysts: The development and use of eco-friendly catalysts, such as graphene oxide-supported manganese dioxide, are being explored for the synthesis of chalcones under solvent-free conditions. nih.gov These catalysts can be recovered and reused, further enhancing the sustainability of the process.
These greener approaches not only make the synthesis of this compound and its derivatives more environmentally friendly but also often lead to improved efficiency and cost-effectiveness. nih.gov
Exploration of Novel Reactivity and Catalysis
The unique chemical structure of this compound, featuring a bromine atom and a methyl group on the aromatic ring, makes it a valuable substrate for exploring novel reactivity and catalysis. The bromine atom serves as a versatile handle for a variety of coupling reactions, allowing for the introduction of diverse functional groups.
Recent research has highlighted the utility of this compound in palladium-catalyzed reactions. For example, it can undergo palladium-catalyzed hydroxylation to yield 3'-hydroxy-4'-methylacetophenone, a crucial transformation for modifying bioactive scaffolds. acs.org These reactions often employ specialized phosphine (B1218219) ligands to enhance catalytic activity and selectivity. researchgate.net
Furthermore, the carbonyl group of the acetophenone (B1666503) moiety can participate in various condensation reactions, such as the Claisen-Schmidt condensation, to form chalcones. nih.govnih.gov These chalcones are themselves versatile intermediates for the synthesis of a wide range of heterocyclic compounds with potential biological activities. nih.govsemanticscholar.org The exploration of new catalysts and reaction conditions for these transformations continues to be an active area of research.
Advanced Mechanistic Studies using Cutting-Edge Techniques
To fully harness the synthetic potential of this compound, a deep understanding of the underlying reaction mechanisms is essential. Researchers are employing a combination of experimental and computational techniques to elucidate the intricate details of its chemical transformations.
Experimental techniques such as in-situ reaction monitoring using spectroscopic methods (e.g., NMR, IR) provide real-time information about the formation of intermediates and products. Kinetic studies help to determine the rate-determining steps and the influence of various reaction parameters. marquette.edu
Computational chemistry , particularly density functional theory (DFT), has emerged as a powerful tool for studying reaction mechanisms at the molecular level. uwindsor.cadergipark.org.tr DFT calculations can provide insights into:
Transition state geometries and energies: Helping to understand the energy barriers of different reaction pathways. uwindsor.ca
Reaction intermediates: Identifying and characterizing transient species that are difficult to observe experimentally.
The role of catalysts: Elucidating how catalysts interact with the reactants and facilitate the reaction.
For example, computational studies have been used to investigate the mechanism of palladium-catalyzed cross-coupling reactions involving similar bromo-aromatic compounds. uwindsor.ca These studies help in optimizing reaction conditions and designing more efficient catalytic systems.
Expansion into Unexplored Biological Targets and Therapeutic Areas
Derivatives of this compound, particularly chalcones, have shown promise in a variety of therapeutic areas. nih.govmdpi.com While much of the initial research focused on their anticancer and antimicrobial activities, scientists are now exploring their potential against a wider range of biological targets. grafiati.comnih.govsemanticscholar.org
Anticancer Activity: Chalcones derived from substituted acetophenones have demonstrated cytotoxic effects against various cancer cell lines, including breast, lung, prostate, and colorectal cancer. nih.govrasayanjournal.co.in The proposed mechanisms of action often involve the induction of apoptosis (programmed cell death) in cancer cells. nih.gov The α,β-unsaturated carbonyl system in chalcones is believed to be a key pharmacophore, interacting with biological nucleophiles and modulating cellular signaling pathways.
Antimicrobial Activity: Bromo-substituted chalcones have also been investigated for their antimicrobial properties. semanticscholar.orgwjpsonline.com Studies have shown that these compounds can exhibit activity against both bacteria and fungi. semanticscholar.org The position of the bromine atom on the aromatic ring can significantly influence the antimicrobial efficacy. ceon.rs
Emerging Therapeutic Areas: Researchers are now investigating the potential of this compound derivatives in other therapeutic areas, including:
Anti-inflammatory activity nih.gov
Antiviral properties nih.gov
Central nervous system disorders: Some chalcone derivatives have been studied for their potential anxiolytic and antidepressant effects. nih.gov
Enzyme inhibition: As a versatile scaffold, it is used to develop inhibitors for enzymes like topoisomerases.
The ability to readily modify the structure of this compound allows for the creation of large libraries of compounds for high-throughput screening against new biological targets, opening up exciting possibilities for drug discovery.
Design of Next-Generation Functional Materials Incorporating Bromoacetophenone Scaffolds
The unique electronic and optical properties of aromatic compounds containing bromine and carbonyl groups make this compound an attractive building block for the design of novel functional materials. chemshuttle.comchemicalbook.com Researchers are exploring its incorporation into polymers and other molecular architectures to create materials with tailored properties for a variety of applications.
Optical Materials: The incorporation of bromoacetophenone scaffolds into polymers can lead to materials with specific optical properties, such as high refractive indices and tailored light absorption and emission characteristics. researchgate.netnih.govrp-photonics.com These materials could find applications in:
Lenses and optical films rp-photonics.com
Luminescent materials and sensors nih.govacs.orgbohrium.comgoogle.com
Nonlinear optical materials
Electronic Materials: The electron-withdrawing nature of the bromo and acetyl groups can influence the electronic properties of materials incorporating this scaffold. This makes them potentially useful in the development of:
Organic semiconductors
Photoconductive materials
Materials for organic light-emitting diodes (OLEDs)
The ability to functionalize the bromoacetophenone core through various chemical reactions provides a high degree of control over the final properties of the material. chemicalbook.com This versatility allows for the rational design of next-generation functional materials with enhanced performance for a wide range of technological applications.
Q & A
Q. Basic Safety Protocols
- Storage : Store at 0–6°C in airtight containers to prevent degradation .
- First Aid : Immediate washing with water for skin/eye contact; avoid inducing vomiting if ingested .
- PPE : Use nitrile gloves and goggles to minimize exposure to brominated compounds .
How is this compound utilized as an intermediate in the synthesis of biologically active compounds?
Advanced Applications
This compound serves as a precursor in:
- Pharmaceuticals : Synthesis of kinase inhibitors or antimicrobial agents via Suzuki-Miyaura coupling to introduce aryl groups .
- Material Science : Functionalization of polymers for optoelectronic materials .
- Mechanistic Studies : Probing steric effects in SNAr reactions due to the bulky bromine and methyl substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
